

Spectroscopic Analysis of 1,2,4-Triazole Sodium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,4-Triazole sodium**

Cat. No.: **B1356542**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **1,2,4-triazole sodium** (also known as sodium 1,2,4-triazolate) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols herein are intended to support the identification, characterization, and quality control of this important heterocyclic compound, which serves as a vital intermediate in the synthesis of pharmaceuticals and agricultural fungicides.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of **1,2,4-triazole sodium**. By analyzing the magnetic properties of the atomic nuclei, NMR provides detailed information about the chemical environment of each atom. The formation of the sodium salt from 1H-1,2,4-triazole is clearly indicated by the absence of the N-H proton signal in the ¹H NMR spectrum.[\[2\]](#)

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for **1,2,4-triazole sodium** are summarized below. The spectra are characterized by their simplicity, which reflects the symmetric nature of the 1,2,4-triazolate anion.

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity	Assignment	Reference
^1H	DMSO-d ₆	7.84	Singlet	C3-H and C5-H	[3]
^{13}C	DMSO-d ₆	149.30	-	C3 and C5	[3]

Interpretation:

- ^1H NMR: The spectrum shows a single peak at 7.84 ppm, which integrates to two protons.[3] This singlet indicates that the two protons on the triazole ring (at the C3 and C5 positions) are chemically equivalent. This equivalence is due to the delocalization of the negative charge across the N1, N2, and N4 atoms after deprotonation, making the molecule symmetric. The typical chemical shift range for C-H protons on a 1,2,4-triazole ring is between 7.5 and 9.5 ppm.[4]
- ^{13}C NMR: The spectrum displays a single resonance at 149.30 ppm, corresponding to the two equivalent carbon atoms (C3 and C5) of the triazole ring.[3] The typical range for these carbons is between 140-170 ppm.[4]

Experimental Protocol: NMR

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **1,2,4-triazole sodium** sample.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.
 - For ^1H NMR, acquire at least 16 scans.

- For ^{13}C NMR, acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically >1024 scans).
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
- Analysis: Calibrate the spectra using the residual solvent peak as the internal standard (DMSO-d₆: δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C). Integrate the peaks in the ^1H spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **1,2,4-triazole sodium**, the key diagnostic feature is the absence of the N-H stretching vibration that is present in its parent compound, 1,2,4-triazole.

IR Spectroscopic Data

The table below summarizes the characteristic vibrational frequencies for **1,2,4-triazole sodium**.

Frequency Range (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretching	Medium
~1540	-N=N- Stretching / Ring Stretching	Strong
1530 - 1480	Aromatic C=C / C=N Ring Stretching	Strong
1200 - 1000	Ring Vibrations (C-N Stretching)	Medium
Below 1000	C-H Out-of-plane Bending	Strong

Note: These are typical values. The exact peak positions can be influenced by the sampling method (e.g., KBr pellet, Nujol mull) and the hydration state of the sample.[5][6]

Interpretation: The IR spectrum of **1,2,4-triazole sodium** confirms its structure through the presence of aromatic C-H stretching vibrations above 3000 cm^{-1} and strong absorptions in the $1600\text{-}1400\text{ cm}^{-1}$ region, which are characteristic of the triazole ring's stretching vibrations.^[7] Crucially, the broad N-H stretching band typically seen around $3120\text{-}3130\text{ cm}^{-1}$ in the parent 1,2,4-triazole is absent, confirming deprotonation and salt formation.

Experimental Protocol: IR (KBr Pellet Method)

- Sample Preparation: Grind a small amount (~1-2 mg) of the dried **1,2,4-triazole sodium** sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Spectrum Collection: Record the spectrum, typically in the range of $4000\text{ to }400\text{ cm}^{-1}$, by co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and automatically subtracted from the sample spectrum.
- Analysis: Identify and label the characteristic absorption bands and compare them with reference spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

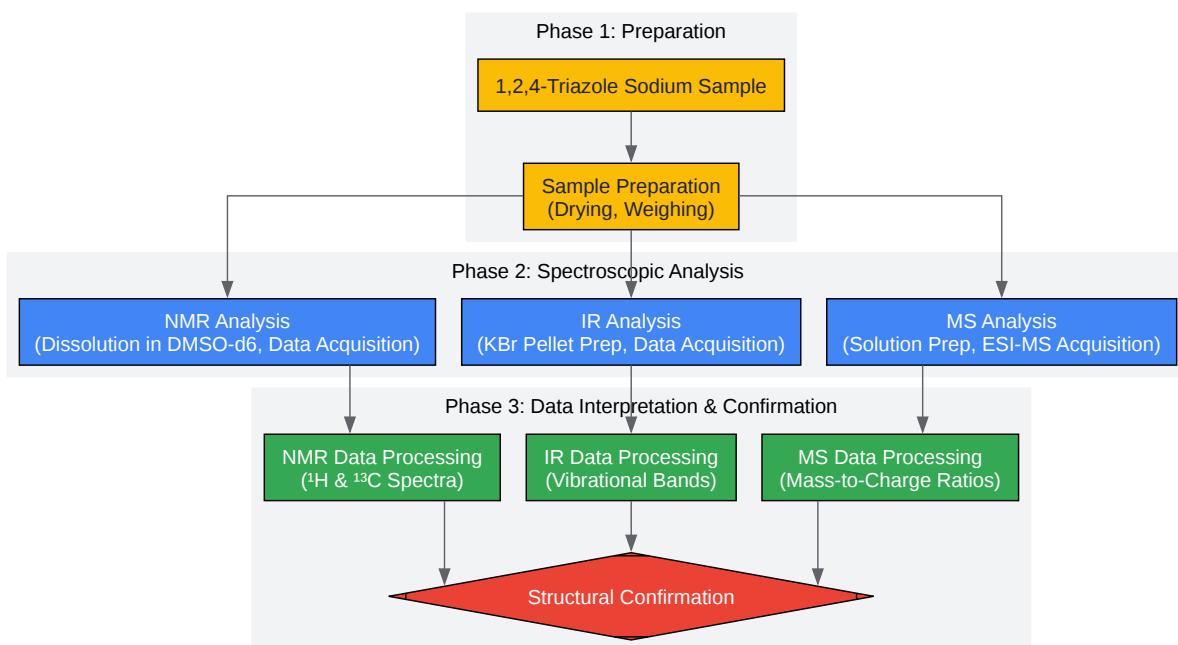
MS Data

For **1,2,4-triazole sodium** ($\text{C}_2\text{H}_2\text{N}_3\text{Na}$), the analysis can be performed in both positive and negative ion modes.

Ionization Mode	Expected m/z	Assignment
ESI Negative	68.02	$[\text{M}-\text{Na}]^-$ (Triazolate anion, $\text{C}_2\text{H}_2\text{N}_3^-$)
ESI Positive	92.01	$[\text{M}+\text{H}]^+$ (Protonated salt, $\text{C}_2\text{H}_2\text{N}_3\text{NaH}^+$)
ESI Positive	114.00	$[\text{M}+\text{Na}]^+$ (Sodium adduct, $\text{C}_2\text{H}_2\text{N}_3\text{Na}^+$)

Note: The molecular weight of **1,2,4-triazole sodium** is 91.05 g/mol .[\[8\]](#)

Interpretation: Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing salts. In negative ion mode, the most prominent peak is expected to be the triazolate anion at m/z 68. In positive ion mode, adducts with protons or additional sodium ions are commonly observed. Fragmentation of the triazole ring under harsher conditions (like Electron Ionization, EI, used for the parent compound) often involves the loss of neutral molecules like HCN (27 Da) or N₂ (28 Da).[\[9\]](#)


Experimental Protocol: MS (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the **1,2,4-triazole sodium** sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
- Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Data Acquisition:
 - Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
 - Optimize key ESI source parameters, such as capillary voltage, drying gas flow rate and temperature, and fragmentor voltage, to obtain a stable signal and control fragmentation.
- Analysis: Identify the mass of the parent ion in the appropriate mode (e.g., $[\text{M}-\text{Na}]^-$ in negative mode). If fragmentation is induced, analyze the resulting fragment ions to confirm

the structure of the triazole ring.

Integrated Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **1,2,4-triazole sodium**, from initial sample handling to final structural confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1,2,4-triazole sodium**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1h-1,2,4-Triazole sodium salt | 41253-21-8 | Benchchem [benchchem.com]
- 3. LT4128B - Process for the preparation of 1,2,4-triazole sodium salt - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational spectroscopic study of sodium-1,2,4-triazole, an important intermediate compound in the synthesis of several active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium 1,2,4-triazole | C2H2N3Na | CID 13391221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,2,4-Triazole Sodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356542#spectroscopic-analysis-of-1-2-4-triazole-sodium-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com